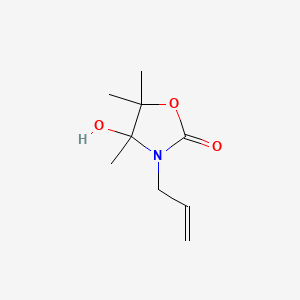
3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Overview
Description
3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one, also known as AHMT, is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This molecule is a member of the oxazolidinone family, which is widely used in medicinal chemistry due to their broad-spectrum antimicrobial activity. AHMT is a chiral molecule, meaning that it exists in two enantiomeric forms, which have different biological activities.
Mechanism of Action
The mechanism of action of 3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of bacterial membrane integrity. 3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has been shown to bind to the active site of the enzyme MurA, which is involved in the first step of bacterial cell wall biosynthesis. This binding prevents the formation of peptidoglycan, which is essential for bacterial cell wall integrity. 3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has also been shown to disrupt the bacterial membrane by increasing its permeability, which leads to the leakage of intracellular contents and ultimately, bacterial death.
Biochemical and physiological effects:
3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has been shown to have minimal toxicity towards mammalian cells, making it a promising candidate for drug development. It has been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. 3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the treatment of bacterial infections. 3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has also been found to be effective against drug-resistant bacteria, which is a major concern in the field of infectious diseases. However, one of the limitations of 3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is its relatively low potency compared to other oxazolidinones, such as linezolid. This may limit its potential applications in the clinic and require higher doses to achieve therapeutic efficacy.
Future Directions
There are several future directions for the research of 3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one. One potential area of investigation is the development of more potent analogs of 3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one that can overcome its limitations and improve its therapeutic efficacy. Another area of research is the investigation of the mechanism of action of 3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one, which may lead to the discovery of new targets for drug development. Finally, the potential applications of 3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one in other areas, such as agriculture and food preservation, should also be explored.
Scientific Research Applications
3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. 3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of hospital-acquired infections. 3-allyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has also been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer.
properties
IUPAC Name |
4-hydroxy-4,5,5-trimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5-6-10-7(11)13-8(2,3)9(10,4)12/h5,12H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKAQFLMYNFWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CC=C)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



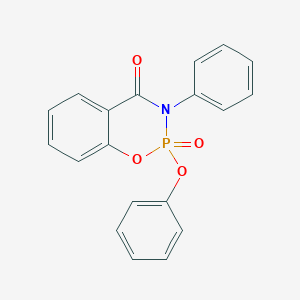
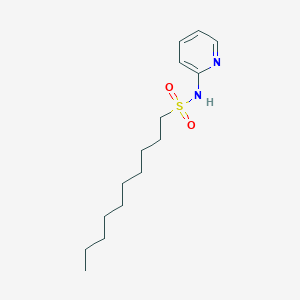
![5-(butylsulfonyl)-6-[2-(butylsulfonyl)vinyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B4289950.png)
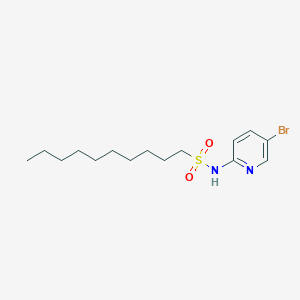
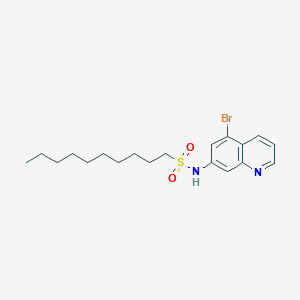
![1,8-dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene](/img/structure/B4289956.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B4289964.png)
![2-(2-chloro-5-iodophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4289969.png)
![2-({6-[(9-anthrylmethylene)amino]-1,3-benzothiazol-2-yl}thio)-N-cyclohexylacetamide](/img/structure/B4289972.png)
![ethyl 2-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4289987.png)


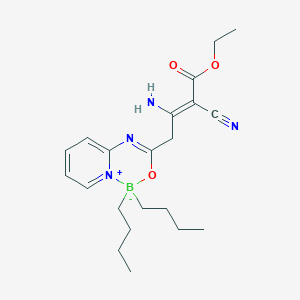
![2-{[4-(aminosulfonyl)phenyl]amino}-N-(4-chlorophenyl)-3,5-dinitrobenzamide](/img/structure/B4290030.png)